Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGIGQHDHKBPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352388 | |

| Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-11-6 | |

| Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate CAS number 31602-11-6

An In-Depth Technical Guide to Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 31602-11-6): A Keystone Building Block in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure combines three critical pharmacophoric elements: the proven quinoline scaffold, a metabolically robust trifluoromethyl group, and a synthetically versatile chloro substituent. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and strategic applications, offering field-proven insights for scientists leveraging this powerful intermediate in the design of novel therapeutics.

The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in pharmaceutical science.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its ability to interact with a wide range of biological targets.[2][3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3]

This compound (CAS: 31602-11-6) represents a modern evolution of this classic core.[5] The molecule is strategically engineered with features that address key challenges in drug design:

-

The 8-(Trifluoromethyl) Group: The -CF₃ group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through unique electrostatic and hydrophobic interactions.[6][7][8]

-

The 4-Chloro Group: This substituent is not merely a static feature; it is a reactive handle for synthetic diversification. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups, particularly amines, to build libraries of potential drug candidates.[9][10]

| Property | Value |

| CAS Number | 31602-11-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₉ClF₃NO₂[5][11] |

| Molecular Weight | 303.66 g/mol [5] |

| Appearance | Solid |

Synthesis: A Multi-Step, Logic-Driven Approach

The synthesis of the title compound is a well-defined process rooted in classic heterocyclic chemistry, beginning with the construction of the core quinoline ring system and culminating in a key chlorination step.

Pathway Foundation: The Gould-Jacobs Reaction

The most logical and widely adopted method for constructing the 4-hydroxyquinoline precursor is the Gould-Jacobs reaction, first reported in 1939.[12][13] This powerful reaction sequence builds the quinoline core from an appropriately substituted aniline and a malonic ester derivative.[14][15]

The mechanism proceeds in two key stages:

-

Condensation: A nucleophilic attack from the aniline nitrogen onto diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol, forms a stable anilidomethylenemalonate intermediate.[12][14]

-

Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, leading to the formation of the quinoline ring.[14][16] This step has a significant energy barrier, necessitating the use of high-boiling inert solvents.

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Protocol 1: Synthesis of the Precursor

This protocol details the synthesis of Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, the immediate precursor to the title compound.

Caption: Workflow for the synthesis of the 4-oxoquinoline precursor.

Step-by-Step Methodology:

-

Reagent Combination: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Initial Condensation: Heat the mixture to 110-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate. Ethanol is generated as a byproduct.

-

Solvent Exchange: Cool the mixture slightly and remove the ethanol byproduct under reduced pressure. Add a high-boiling inert solvent such as Dowtherm A (approx. 10 mL per gram of aniline).

-

Thermal Cyclization: Heat the reaction mixture to 250 °C for 3-5 hours.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Cool the reaction mixture to room temperature, which will cause the product to precipitate. Add n-hexane to facilitate further precipitation and stir for 15 minutes.[17]

-

Final Product: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate as a solid.[17]

Protocol 2: Final Chlorination Step

The conversion of the 4-oxo (or its 4-hydroxy tautomer) group to the 4-chloro group is a standard transformation achieved with a strong chlorinating agent.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (POCl₃, ~5-10 eq).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The mixture should become a clear solution as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the product.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8 is reached. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity as a versatile synthetic intermediate. The C4-chloro group is the key site of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylate group strongly activates the C4 position for nucleophilic attack. This allows the chloro group to be readily displaced by a variety of nucleophiles.

Caption: General scheme for SNAr at the C4 position.

General Protocol for Amination:

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol, isopropanol, or DMF.

-

Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) if the amine salt is used.

-

Reaction: Heat the mixture to 80-120 °C and monitor by TLC until the starting material is consumed.

-

Isolation: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain the 4-aminoquinoline derivative. This approach is fundamental for synthesizing compounds analogous to known drugs like Chloroquine.[10]

Applications in Drug Discovery

This building block is a cornerstone for accessing novel chemical space in several therapeutic areas:

-

Oncology: Many protein kinase inhibitors feature a substituted quinoline core. The ability to rapidly diversify the C4 position allows for the synthesis of focused libraries to target specific kinases involved in cell proliferation pathways.[1][20]

-

Infectious Diseases: The 4-aminoquinoline scaffold is the hallmark of potent antimalarial agents.[3][21] This intermediate provides a direct route to novel analogs designed to overcome resistance to existing drugs like chloroquine.

-

Antimicrobial Agents: The quinolone core is also central to a class of antibiotics. Derivatives synthesized from this intermediate can be screened for activity against various bacterial and fungal strains.[22][23]

The trifluoromethyl group at the C8 position is particularly valuable, as it can block a common site of metabolic oxidation, potentially increasing the in vivo half-life and bioavailability of the final drug candidates.[6]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its rational design combines a biologically relevant core with functional groups that confer both desirable physicochemical properties and broad synthetic versatility. The robust and well-understood synthetic pathways to its preparation, coupled with its predictable reactivity, make it an invaluable starting point for the discovery and development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. This compound - C13H9ClF3NO2 | CSSB00015286776 [chem-space.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. Gould-Jacobs Reaction [drugfuture.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. iipseries.org [iipseries.org]

- 16. mdpi.com [mdpi.com]

- 17. Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 19. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

Spectroscopic Characterization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate: A Predictive and Comparative Analysis

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the diverse biological activities associated with the quinoline scaffold.[1][2][3] The presence of a trifluoromethyl group at the 8-position and a chlorine atom at the 4-position is anticipated to modulate the electronic and pharmacological properties of the molecule.

This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound. As this is a specialized compound, a complete set of publicly available experimental spectral data is not readily accessible. Therefore, this document leverages the expertise of a seasoned application scientist to present a predictive yet scientifically rigorous characterization based on fundamental spectroscopic principles and comparative data from structurally analogous quinoline derivatives.[4][5] This approach is designed to guide researchers in the identification and characterization of this and similar novel compounds.

We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive theoretical framework for the structural verification of this compound.

Molecular Structure and Key Features

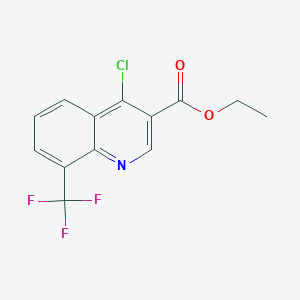

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The diagram below illustrates the chemical structure and numbering convention for this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The electron-withdrawing nature of the chloro and trifluoromethyl substituents will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 9.1 - 9.3 | s | - | The proton at the 2-position is adjacent to the nitrogen atom and is deshielded, resulting in a downfield singlet. |

| H-5 | 8.2 - 8.4 | d | 8.0 - 9.0 | This proton is part of the benzo-fused ring and is influenced by the anisotropic effect of the quinoline system. It will appear as a doublet due to coupling with H-6. |

| H-6 | 7.7 - 7.9 | t | 7.0 - 8.0 | H-6 will be a triplet due to coupling with both H-5 and H-7. |

| H-7 | 8.0 - 8.2 | d | 7.0 - 8.0 | H-7 will appear as a doublet due to coupling with H-6. Its chemical shift is influenced by the adjacent trifluoromethyl group. |

| -O-CH₂-CH₃ | 4.4 - 4.6 | q | 7.0 - 7.5 | The methylene protons of the ethyl group are adjacent to the ester oxygen, leading to a downfield quartet due to coupling with the methyl protons. |

| -O-CH₂-CH₃ | 1.4 - 1.6 | t | 7.0 - 7.5 | The terminal methyl protons of the ethyl group will appear as a triplet. |

Note: These predictions are based on the analysis of similar structures. For instance, the ¹H NMR spectrum of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate shows a singlet for the H-2 proton at a downfield chemical shift and characteristic signals for the ethyl group.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the electron-withdrawing trifluoromethyl group is expected to result in a quartet for the C-8 carbon due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 168 | The carbonyl carbon of the ester group appears in the typical downfield region. |

| C-2 | 150 - 152 | This carbon is adjacent to the nitrogen and will be significantly deshielded. |

| C-3 | 125 - 128 | The carbon bearing the carboxylate group. |

| C-4 | 145 - 148 | The carbon attached to the chlorine atom will be deshielded. |

| C-4a | 148 - 150 | A quaternary carbon at the ring junction. |

| C-5 | 128 - 130 | Aromatic carbon. |

| C-6 | 126 - 128 | Aromatic carbon. |

| C-7 | 130 - 132 | Aromatic carbon. |

| C-8 | 122 - 125 (q) | This carbon, attached to the CF₃ group, will appear as a quartet due to coupling with the fluorine atoms. |

| C-8a | 135 - 138 | A quaternary carbon at the ring junction. |

| CF₃ | 120 - 124 (q) | The carbon of the trifluoromethyl group will also be a quartet with a large C-F coupling constant. |

| -O-CH₂- | 62 - 65 | The methylene carbon of the ethyl ester. |

| -CH₃ | 14 - 16 | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-Cl bond, C-F bonds, and the aromatic quinoline ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C=N Stretch (Quinoline) | 1600 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1580 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

The strong absorption band for the C=O stretch of the ester is a key diagnostic feature. The C-F stretching vibrations of the trifluoromethyl group are also expected to be prominent and strong.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, we would expect to see the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of the ethoxy group from the ester, loss of the entire ester group, and fragmentation of the quinoline ring.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Key Predicted m/z Values:

-

Molecular Ion ([M]⁺˙): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

[M - 45]⁺: Loss of the ethoxy group (-OCH₂CH₃).

-

[M - 73]⁺: Loss of the entire ethyl carboxylate group (-COOCH₂CH₃).

Experimental Protocols

To obtain the spectral data discussed above, the following generalized protocols should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous compounds, we have established a robust framework for the structural elucidation of this novel molecule. The predicted spectral features and fragmentation patterns detailed herein will serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related quinoline derivatives. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring the integrity and reliability of the structural assignment.

References

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). National Institutes of Health. [Link]

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

-

Ethyl quinoline-3-carboxylate. PubChem. [Link]

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

The Versatile Scaffold: A Technical Guide to the Research Applications of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Introduction: Unveiling a Privileged Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure recurring in numerous therapeutic agents.[1][2][3][4] Its versatile nature, allowing for functionalization at multiple positions, enables the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological effects.[5] This guide delves into the vast research potential of a specific, highly functionalized quinoline derivative: Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate .

This molecule is a confluence of key chemical features that make it an exceptionally valuable starting material for drug discovery and chemical biology. The quinoline core itself is associated with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4][6][7] The strategic placement of three critical substituents on this core amplifies its potential:

-

The 4-Chloro Group: This is a reactive site, an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a diverse range of functionalities, particularly amine-containing fragments, to build libraries of novel compounds.[8][9]

-

The 8-Trifluoromethyl (CF3) Group: The CF3 group is a powerful modulator of physicochemical properties in modern drug design.[10][11][12] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[10][11]

-

The 3-Carboxylate Ester Group: This group can influence the electronic properties of the quinoline ring and provides an additional handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

This unique combination of a privileged core and versatile functional groups positions this compound as a powerful building block for developing next-generation therapeutic agents and research probes. This guide will explore its potential applications in depth, providing both the conceptual framework and practical experimental designs for researchers in the field.

I. A Gateway to Novel Kinase Inhibitors

The inhibition of protein kinases is a cornerstone of modern oncology. Many successful cancer drugs, such as gefitinib and erlotinib, are based on a 4-anilinoquinazoline or 4-anilinoquinoline scaffold that targets the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[1][13] The 4-chloro group on our title compound is an ideal starting point for synthesizing a library of 4-anilinoquinoline derivatives to screen for kinase inhibitory activity.

Conceptual Framework: Targeting the ATP-Binding Pocket

The general structure of a 4-anilinoquinoline kinase inhibitor involves the quinoline nitrogen forming a hydrogen bond with a key residue in the hinge region of the kinase's ATP-binding pocket. The aniline moiety extends into a hydrophobic pocket, and substituents on this ring can be modified to enhance potency and selectivity. The 8-trifluoromethyl group on our core scaffold can be expected to occupy a hydrophobic pocket, potentially increasing binding affinity.[1]

Caption: Binding mode of a 4-anilinoquinoline inhibitor in a kinase ATP pocket.

Proposed Synthetic Workflow

The synthesis of a 4-anilinoquinoline library can be readily achieved via a nucleophilic aromatic substitution reaction.

Caption: Workflow for synthesis and screening of a 4-anilinoquinoline library.

Detailed Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative

-

Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired substituted aniline (1.2 eq.), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) in N-Methyl-2-pyrrolidone (NMP) (0.2 M).

-

Microwave Reaction: Seal the vial and heat in a microwave reactor to 150 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Screening Data

A library of synthesized compounds could be screened against a panel of cancer-relevant kinases. The results can be summarized to identify promising leads.

| Compound ID | R-Group (on aniline) | EGFR IC₅₀ (nM) | c-Met IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |

| Lead-01 | 3-methoxy | 50 | >1000 | >1000 |

| Lead-02 | 4-(dimethylamino) | 150 | 75 | 500 |

| Lead-03 | 3-chloro | 25 | 120 | 800 |

| Lead-04 | 4-morpholino | 200 | 50 | 300 |

This data would guide a structure-activity relationship (SAR) study to optimize potency and selectivity. For instance, small, electron-withdrawing groups at the meta-position of the aniline ring (like in Lead-03) might favor EGFR inhibition.

II. Scaffolding for Novel Anticancer Agents

Beyond kinase inhibition, the quinoline scaffold is implicated in a variety of anticancer mechanisms.[6][14][15] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and even disrupt lysosomal function in cancer cells.[5][15] The title compound provides a robust platform for developing novel agents with diverse mechanisms of action.

Potential Mechanisms of Action

-

Tubulin Polymerization Inhibition: Some 4-anilinoquinazolines and quinolines disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][16]

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death through various intrinsic and extrinsic pathways.[5]

-

Targeting DNA/RNA Synthesis: Certain 4-thioalkylquinoline derivatives have been found to inhibit DNA and RNA synthesis, leading to cell cycle arrest.[5]

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer properties of a novel compound.

Detailed Protocol: Cell Viability (MTS) Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline derivative (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTS Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

III. Repurposing a Classic Scaffold for Antimalarial Drug Discovery

The 4-aminoquinoline core is historically significant in the fight against malaria, with chloroquine being a prime example.[7] Although resistance is widespread, the scaffold remains a valid starting point for developing new antimalarials that can overcome resistance mechanisms. The 4-chloro position of our title compound is perfectly suited for synthesizing 4-aminoquinoline derivatives.

Design Strategy to Overcome Resistance

Chloroquine resistance is often associated with the parasite's ability to efflux the drug from its food vacuole. Strategies to overcome this include designing molecules that are bulkier or have different physicochemical properties that hinder their removal by efflux pumps. The 8-trifluoromethyl group and the 3-carboxylate ester on our scaffold already provide significant structural differences from chloroquine, which could be advantageous.

Proposed Synthesis of a 4-Aminoquinoline Analog

A nucleophilic substitution reaction with an appropriate diamine can be used, similar to the synthesis of other 4-aminoquinoline derivatives.[8]

Caption: Synthesis of a potential antimalarial 4-aminoquinoline analog.

Conclusion

This compound is more than just a chemical intermediate; it is a highly versatile and powerful platform for innovation in drug discovery. Its strategically placed functional groups—a reactive chloro atom for derivatization, a trifluoromethyl group for modulating drug-like properties, and an ester for further modification—make it an ideal starting point for generating libraries of novel compounds. The potential applications span some of the most critical areas of human health, from oncology to infectious diseases. This guide has outlined the rationale and provided actionable experimental frameworks for researchers to unlock the full potential of this privileged scaffold. The insights and protocols presented here should serve as a springboard for the development of the next generation of quinoline-based therapeutics.

References

- Taylor & Francis Online. (n.d.). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles: Polycyclic Aromatic Compounds.

- MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.

- ResearchGate. (n.d.). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.

- MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.

- National Institutes of Health. (2019, April 19). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.

- National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.

- National Institutes of Health. (n.d.). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.

- Ossila. (n.d.). 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester.

- (n.d.). The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design.

- Benchchem. (n.d.). 2,5-Dichloro-8-(trifluoromethoxy)quinoline.

- ResearchGate. (n.d.). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF.

- National Institutes of Health. (n.d.). Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate.

- (n.d.). The Crucial Role of Trifluoromethylation in Modern Drug Discovery.

- (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis.

- Vibrant Pharma Inc. (n.d.). 4-Chloro-8-methylquinoline-3-carboxylic acid ethyl ester.

- ACS Publications. (n.d.). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega.

- PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- National Institutes of Health. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- Beilstein Journals. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates.

- BLD Pharm. (n.d.). 1027643-03-3|this compound hydrochloride.

- Chem-Impex. (n.d.). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.

- (n.d.). Compound ethyl 4-(3-acetylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate.

- (n.d.). ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate.

- CHIRALEN. (n.d.). Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate.

- Sigma-Aldrich. (n.d.). 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester.

- National Institutes of Health. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.

- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.

- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- PubChem. (n.d.). Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate | C14H15ClN2O2.

- National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Chemdiv. (n.d.). Compound ethyl 8-chloro-4-(3-chloroanilino)quinoline-3-carboxylate.

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dichloro-8-(trifluoromethoxy)quinoline | Benchchem [benchchem.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, novel molecular entities are the currency of innovation. Among these, quinoline derivatives hold a significant place due to their wide-ranging biological activities. Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate, a halogenated quinoline, is one such compound that presents both immense potential and specific handling challenges. This in-depth technical guide, designed for the discerning scientist, moves beyond a mere recitation of safety protocols to provide a holistic understanding of the causality behind its safe handling, storage, and emergency management.

While a specific Material Safety Data Sheet (MSDS) for this compound (CAS No. 31602-11-6) is not publicly available, this guide synthesizes critical safety information from structurally analogous compounds and established best practices for handling halogenated heterocyclic compounds. The core principle underpinning this guide is proactive risk mitigation, ensuring both personal safety and the integrity of your research.

Compound Profile and Hazard Assessment: An Analog-Based Approach

This compound is a complex molecule with several functional groups that dictate its reactivity and potential toxicity. The quinoline core, the chloro-substituent, and the trifluoromethyl group all contribute to its chemical personality.

A comparative analysis of closely related structures is essential for a robust hazard assessment. For instance, the Safety Data Sheet for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate states that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] Conversely, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] This discrepancy underscores the critical impact of substituent choice on a molecule's toxicological profile and necessitates a cautious approach to handling our target compound.

Based on the available data for analogous compounds and the general properties of halogenated quinolines, we can anticipate the following potential hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds can be irritating to the skin and eyes upon direct contact.[3]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

-

Acute Toxicity: While one analogue is not classified as hazardous, the "harmful" classification of another suggests that oral, dermal, and inhalation toxicity should be considered a potential risk.[2]

Table 1: Comparative GHS Classifications of Structural Analogs

| Compound | GHS Hazard Statements | Signal Word | Pictogram |

| Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | Not Classified as Hazardous[1] | None Required[1] | None Required[1] |

| Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2] | Warning[2] | GHS07 (Exclamation Mark) |

| 4-chloro-8-(trifluoromethyl)quinoline | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] | Warning[3] | GHS07 (Exclamation Mark) |

This comparative data strongly suggests that treating this compound with a high degree of caution is the most prudent course of action.

Prudent Handling and Engineering Controls: A Multi-Layered Defense

A proactive approach to safety involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The following protocols are designed to minimize exposure during routine laboratory operations.

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE): The Last Barrier

Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations where splashing is a significant risk.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended, especially during prolonged handling or when working with solutions.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: For weighing and handling of the solid compound where aerosolization is possible, an N95 respirator or higher is recommended.

Caption: PPE selection workflow for handling the compound.

Step-by-Step Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines a safe method for weighing the solid compound and preparing a stock solution.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as outlined in the section above.

-

Prepare a deactivation solution (e.g., 1 M sodium hydroxide) for any contaminated materials.

-

-

Weighing:

-

Place an analytical balance inside the fume hood.

-

Use a disposable weigh boat or weighing paper.

-

Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.

-

-

Solution Preparation:

-

Place a suitable volumetric flask or vial containing the desired solvent in the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

-

Cap the flask or vial and mix until the solid is fully dissolved.

-

-

Cleanup:

-

Dispose of the used weigh boat and any other contaminated disposable materials in a designated hazardous waste container.

-

Wipe down the balance and the work surface in the fume hood with a suitable solvent, followed by a soap and water solution.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: Flowchart for first-aid response to exposure.

Accidental Release Measures

-

Small Spills:

-

Ensure proper PPE is worn.

-

For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Contact your institution's environmental health and safety department immediately.

-

Storage and Disposal: Ensuring Long-Term Safety

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The responsible use of novel chemical entities like this compound is fundamental to the advancement of science. By understanding the potential hazards through a comparative analysis of its structural analogs and by rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently and safely explore the scientific potential of this promising compound. Always remember that a culture of safety is a cornerstone of scientific excellence.

References

-

Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Aaron Chemicals. (2024, November 1). Safety Data Sheet - Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from [Link]

-

Accela ChemBio Inc. (n.d.). This compound. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. NIOSH. Retrieved from [Link]

-

Accela ChemBio Inc. (n.d.). 31602-11-6,this compound. Retrieved from [Link]

-

Accela ChemBio Inc. (2025, November 28). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, 95% Purity, C13H9ClF3NO2, 1 gram. Retrieved from [Link]

Sources

Crystal structure analysis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of this compound, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science.[1] While a definitive public crystal structure for this specific molecule is not yet available, this document serves as a detailed roadmap for its structural elucidation, from synthesis and crystallization to single-crystal X-ray diffraction and data analysis. By leveraging established protocols and comparative analysis with structurally related compounds, we present a predictive framework for its molecular geometry and intermolecular interactions. This guide is intended to equip researchers with the necessary expertise to confidently undertake the crystallographic analysis of this and similar novel quinoline derivatives.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a privileged scaffold in drug discovery and materials science, exhibiting a wide array of pharmacological activities.[2] The introduction of specific substituents onto the quinoline core allows for the fine-tuning of their physicochemical and biological properties. The title compound, this compound, incorporates several key functional groups:

-

A quinoline core , which is a known pharmacophore with broad therapeutic applications.[2]

-

A 4-chloro substituent , which serves as a versatile synthetic handle for further molecular functionalization.

-

An 8-trifluoromethyl group , which can significantly enhance metabolic stability, membrane permeability, and binding affinity due to the unique properties of fluorine.[1]

-

A 3-carboxylate ester , which can participate in hydrogen bonding and influence the molecule's solubility and crystal packing.

A precise understanding of the three-dimensional arrangement of these groups, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the development of novel materials.[3][4] This technique offers unparalleled insight into atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which collectively govern a molecule's behavior in both biological and material contexts.[5]

Synthesis and Crystallization

Proposed Synthesis Route

While various methods exist for the synthesis of quinoline-3-carboxylates, a common and effective approach involves the cyclization of appropriately substituted anilines.[6] A plausible synthetic route for this compound is outlined below. A related procedure is the treatment of the corresponding 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

Experimental Protocol: Synthesis of this compound

-

Starting Material : Begin with Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

-

Chlorination : In a flame-dried round-bottom flask under an inert atmosphere, suspend the starting material in an excess of phosphorus oxychloride (POCl₃).

-

Reaction : Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up : After cooling to room temperature, carefully quench the reaction mixture by slowly pouring it onto crushed ice.

-

Extraction : Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the title compound.

Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[8] The goal is to obtain a single, well-ordered crystal with dimensions typically in the range of 0.1-0.3 mm.[9] Several crystallization techniques can be employed:

-

Slow Evaporation : A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion : A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then sealed inside a larger container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The choice of solvent is crucial and often determined empirically. A good starting point is to use a solvent in which the compound is sparingly soluble.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4]

Data Collection and Processing

The experimental workflow for data collection and processing is a well-established procedure.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.[8][9]

-

Data Collection : The mounted crystal is placed in a diffractometer, and X-rays (typically from a Mo or Cu source) are directed at it. The crystal is rotated, and the diffraction pattern is recorded by a detector.[3]

-

Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.[9]

-

Data Integration : The intensities of all collected reflections are measured and corrected for experimental factors.

-

Structure Solution : The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement : The initial model is refined against the experimental data to improve the fit and obtain the final, accurate atomic positions and thermal parameters.

-

Validation : The final structure is validated and typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[10]

Predicted Structural Features and Comparative Analysis

While the precise crystal structure of the title compound awaits experimental determination, we can predict key structural features based on the analysis of related quinoline derivatives found in the Cambridge Structural Database.[10] For instance, the crystal structure of "ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxylate" reveals important insights into potential intermolecular interactions.[11]

Molecular Geometry

The quinoline ring system is expected to be largely planar. The trifluoromethyl group and the ethyl carboxylate group will be positioned out of this plane. The precise torsion angles will be determined by steric hindrance and crystal packing forces.

Intermolecular Interactions

The presence of the carboxylate oxygen atoms and the quinoline nitrogen atom suggests the potential for various non-covalent interactions that will dictate the crystal packing. These may include:

-

C–H···O Hydrogen Bonds : The ester oxygen atoms are likely to act as hydrogen bond acceptors.

-

π–π Stacking : The planar quinoline rings may stack with neighboring molecules.

-

Halogen Bonding : The chlorine atom could potentially participate in halogen bonding interactions.

Sources

- 1. ossila.com [ossila.com]

- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pulstec.net [pulstec.net]

- 6. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. fiveable.me [fiveable.me]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the privileged quinoline scaffold, which is a core component of numerous pharmacologically active agents.[1][2][3][4] The protocols detailed herein focus on the strategic modification of the C4 position, a critical locus for tuning the biological activity of quinoline derivatives.[5][6] We present detailed, step-by-step methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. The causality behind experimental choices, mechanistic considerations, and best practices for reaction setup, monitoring, work-up, and purification are thoroughly discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antimalarial, and anticancer properties.[1][2][4][5] The pharmacological profile of a quinoline-based compound is highly dependent on the nature and position of its substituents.[2][5]

This compound is a particularly valuable starting material for library synthesis and lead optimization. Its key structural features dictate its reactivity and utility:

-

The 4-Chloro Substituent: The chlorine atom at the C4 position is the primary site for derivatization. Its reactivity is significantly enhanced by the electron-withdrawing effect of the endocyclic quinoline nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6] It also serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.

-

The 8-(Trifluoromethyl) Group: This strongly electron-withdrawing group modulates the electronic properties of the quinoline ring, impacting both reactivity and the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final derivatives.

-

The 3-Ethyl Carboxylate Group: This group also influences the electronic landscape of the molecule and provides an additional site for potential modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide provides robust protocols to exploit the reactivity of the C4-chloro position, enabling the synthesis of diverse libraries of novel quinoline derivatives.

Core Derivatization Strategies: Chemical Principles and Workflow

The derivatization of this compound primarily revolves around replacing the C4-chloro group. The choice of method depends on the desired substituent and the nature of the nucleophile or coupling partner.

Figure 1: Key derivatization pathways for this compound.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for introducing nitrogen, sulfur, or oxygen nucleophiles at the C4 position.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex. The electron-deficient nature of the quinoline ring, exacerbated by the trifluoromethyl group, makes this pathway particularly efficient.

Causality:

-

Choice of Base: A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often used to neutralize the HCl generated during the reaction, driving it to completion. For less reactive amines, a stronger base like NaH may be required to pre-form the nucleophile.

-

Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the charged intermediate and operate at the elevated temperatures often required for the reaction.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

For the formation of C(sp²)–C(sp²) bonds, the Suzuki-Miyaura coupling is a powerful and versatile tool. It allows for the introduction of a wide array of aryl and heteroaryl moieties.[7][8][9]

Causality:

-

Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is required. The ligand choice is crucial for stabilizing the active catalyst and facilitating the catalytic cycle.

-

Base Requirement: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

Pathway 3: Palladium-Catalyzed Buchwald-Hartwig Amination

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a broader substrate scope, enabling the coupling of less nucleophilic amines, primary amines, and even ammonia equivalents under milder conditions.[10][11][12]

Causality:

-

Ligand Selection: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands promote the rate-limiting reductive elimination step, which forms the C-N bond.

-

Base Selection: A strong, non-nucleophilic base, typically a metal alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine or the palladium-amine complex within the catalytic cycle.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The starting material and reagents may be harmful if inhaled, ingested, or absorbed through the skin.

Protocol 1: SNAr with an Aliphatic Amine (e.g., Benzylamine)

This protocol details the synthesis of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate.[13]

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Volume/Mass |

| This compound | C₁₃H₉ClF₃NO₂ | 319.67 | - | 1.0 | 320 mg |

| Benzylamine | C₇H₉N | 107.15 | 0.98 g/mL | 1.2 | 131 µL |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 0.74 g/mL | 2.0 | 348 µL |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 5 mL |

Step-by-Step Methodology

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (320 mg, 1.0 mmol).

-

Reagent Addition: Add anhydrous DMF (5 mL) to dissolve the starting material. Sequentially add DIPEA (348 µL, 2.0 mmol) and benzylamine (131 µL, 1.2 mmol) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C in an oil bath and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material will have a higher Rf than the more polar product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

-

Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

This protocol details the synthesis of Ethyl 4-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxylate.

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Volume/Mass |

| This compound | C₁₃H₉ClF₃NO₂ | 319.67 | - | 1.0 | 320 mg |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | - | 1.5 | 228 mg |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | C₇₂H₆₀P₄Pd | 1155.56 | - | 0.05 | 58 mg |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2 M (aq. soln) | 3.0 | 1.5 mL |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8 mL |

| Water (degassed) | H₂O | 18.02 | - | - | 2 mL |

Step-by-Step Methodology

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere (Nitrogen or Argon).

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (320 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane (8 mL) and the degassed 2 M aqueous solution of Na₂CO₃ (1.5 mL, 3.0 mmol) via syringe.

-

Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (40 mL) and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, add water (30 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol 3: Buchwald-Hartwig Amination with a Primary Aryl Amine (e.g., Aniline)

This protocol details the synthesis of Ethyl 4-anilino-8-(trifluoromethyl)quinoline-3-carboxylate.

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Volume/Mass |

| This compound | C₁₃H₉ClF₃NO₂ | 319.67 | - | 1.0 | 320 mg |

| Aniline | C₆H₇N | 93.13 | 1.02 g/mL | 1.2 | 110 µL |

| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | C₅₁H₄₂O₃Pd₂ | 915.72 | - | 0.02 | 18 mg |

| XPhos | C₃₃H₄₅P | 476.68 | - | 0.08 | 38 mg |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 1.4 | 135 mg |

| Toluene (anhydrous) | C₇H₈ | 92.14 | - | - | 8 mL |

Step-by-Step Methodology

-

Inert Atmosphere: This reaction is highly sensitive to air and moisture. All operations must be conducted under a dry inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

-

Reaction Setup: In a glovebox, add NaOtBu (135 mg, 1.4 mmol), XPhos (38 mg, 0.08 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol) to a flame-dried Schlenk tube.

-

Reagent Addition: Remove the tube from the glovebox. Add this compound (320 mg, 1.0 mmol). Evacuate and backfill with inert gas three times.

-

Solvent and Nucleophile: Add anhydrous toluene (8 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath for 18-24 hours.

-

Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Concluding Remarks

The protocols described provide a robust and versatile framework for the derivatization of this compound. By employing either classical SNAr or modern palladium-catalyzed cross-coupling reactions, researchers can access a wide chemical space of 4-substituted quinolines.[5] The choice of methodology—SNAr for strong nucleophiles, Suzuki for C-C bond formation, and Buchwald-Hartwig for challenging C-N couplings—allows for a rational and efficient approach to library synthesis in drug discovery programs. Careful attention to the reaction parameters, particularly the choice of base, solvent, and catalyst system, is paramount for achieving high yields and purity.

References

- Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: PubMed Central URL

- Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)

- Title: Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines Source: BenchChem URL

- Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL

- Title: Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview Source: Bentham Science URL

- Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL

- Title: Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde Source: BenchChem URL

- Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: ResearchGate URL

- Title: General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.

- Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)

- Source: National Institutes of Health (NIH)

- Title: Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them Source: ResearchGate URL

- Title: Buchwald–Hartwig amination Source: Wikipedia URL

- Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: PubMed URL

- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL

- Title: Compound ethyl 4-(benzylamino)-8-(trifluoromethyl)

- Title: Suzuki Coupling Source: Organic Chemistry Portal URL

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. jddtonline.info [jddtonline.info]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Compound ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate -... [chemdiv.com]

Application Notes & Protocols for Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. We delve into its significance as a privileged scaffold, detailing its reactivity and utility in synthesizing potent bioactive molecules, with a primary focus on kinase inhibitors. This guide furnishes field-proven, step-by-step protocols for key chemical transformations and subsequent biological evaluation, underpinned by mechanistic rationale and structure-activity relationship (SAR) insights.

Introduction: A Privileged Scaffold in Drug Discovery